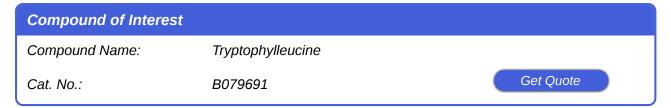


Tryptophylleucine: A Technical Overview of a Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophylleucine, a dipeptide composed of the essential amino acids tryptophan and leucine, represents a fundamental building block of proteins. While specific research on the discovery, history, and unique biological functions of **tryptophylleucine** is limited in publicly available scientific literature, this technical guide provides a comprehensive overview of its physicochemical properties, the historical context of dipeptide discovery, and the well-documented roles of its constituent amino acids. This document serves as a foundational resource, compiling available data and presenting it in a structured format for researchers and professionals in drug development and the broader life sciences.

Introduction to Tryptophylleucine

Tryptophylleucine, chemically known as (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid, is a dipeptide formed from the amino acids L-tryptophan and L-leucine linked by a peptide bond[1]. Dipeptides are organic compounds containing exactly two amino acids joined by a peptide bond[2]. They are intermediate products in the digestion of proteins and can be absorbed by the intestines[3]. While many specific dipeptides have been studied for their unique biological activities, **tryptophylleucine** itself is primarily cataloged in chemical and metabolomic databases as a potential metabolite[1][4].

Physicochemical Properties



Quantitative data for **tryptophylleucine** is primarily available through chemical databases. The following table summarizes its key computed and experimental properties.

Property	Value	Source
Molecular Formula	C17H23N3O3	PubChem[4]
Molecular Weight	317.4 g/mol	PubChem[1]
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid	PubChem[1]
CAS Number	13123-35-8	PubChem[4]
Physical Description	Solid	Human Metabolome Database (HMDB)[4]
LogP (experimental)	-0.37	Human Metabolome Database (HMDB)[4]
XLogP3 (computed)	-0.7	PubChem[4]

Discovery and History

A specific historical account detailing the initial discovery or synthesis of **tryptophylleucine** is not readily available in scientific literature. Its identification is likely intertwined with the broader history of peptide chemistry and the analysis of protein hydrolysates.

The foundational work on peptides was laid by Hermann Emil Fischer, who first hypothesized that proteins consist of amino acid chains linked by peptide bonds in 1900[5]. In 1901, Fischer and his colleague E. Fourneau reported the synthesis of the first dipeptide, glycylglycine[6]. Fischer officially introduced the term "peptide" in 1902 to describe these smaller amino acid chains[5][6]. The development of methods for protein hydrolysis and amino acid analysis in the 20th century allowed for the identification of numerous di- and tripeptides as products of protein digestion. It is within this context that **tryptophylleucine** would have been recognized as a possible dipeptide combination.

Synthesis and Structure



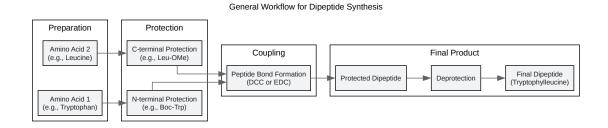
While a specific, detailed experimental protocol for the synthesis of **tryptophylleucine** is not published, a general methodology for dipeptide synthesis can be described. This typically involves the protection of the amino group of one amino acid and the carboxyl group of the other, followed by the formation of a peptide bond using a coupling agent, and subsequent deprotection.

General Experimental Protocol for Dipeptide Synthesis

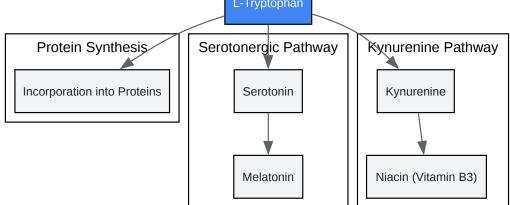
- Protection of the N-terminus: The amino group of the first amino acid (e.g., Tryptophan) is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
- Protection of the C-terminus: The carboxyl group of the second amino acid (e.g., Leucine) is protected, typically as a methyl or ethyl ester.
- Peptide Bond Formation: The protected amino acids are coupled using a reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Deprotection: The protecting groups are removed to yield the final dipeptide.

The following diagram illustrates the general workflow for dipeptide synthesis.





Major Metabolic Pathways of L-Tryptophan L-Tryptophan



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